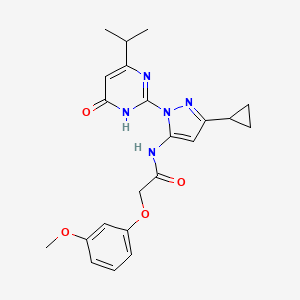
2-(3,4-dimethoxyphenyl)-N-(5-oxopyrrolidin-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dimethoxyphenyl)-N-(5-oxopyrrolidin-3-yl)acetamide, also known as UWA-101, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. UWA-101 belongs to the class of compounds known as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 5 (mGlu5).
Wissenschaftliche Forschungsanwendungen
Oxidative Radical Cyclization Applications
One study by Chikaoka et al. (2003) demonstrates the use of Mn(III)/Cu(II)-mediated oxidative radical cyclization involving alpha-(Methylthio)acetamides leading to the formation of erythrinanes, a class of natural products with various biological activities. This research showcases the compound's utility in synthesizing complex molecular structures, contributing to the development of new synthetic methodologies in organic chemistry Chikaoka et al., 2003.
Anticancer Activity
Moghadam and Amini (2018) synthesized novel compounds derived from indibulin and combretastatin scaffolds, including derivatives of 2-(3,4,5-trimethoxyphenyl)-N-(pyrrolidin-3-yl)acetamide, to test their cytotoxic activity against breast cancer cell lines. The results indicated good cytotoxicity on cancerous cell lines with low toxicity on normal cells, highlighting the potential of such compounds in cancer therapy Moghadam & Amini, 2018.
Corrosion Inhibition
Yıldırım and Cetin (2008) explored the synthesis and evaluation of new long alkyl side chain acetamide derivatives, including modifications of N-(pyridin-2-yl) acetamide, as corrosion inhibitors. These compounds demonstrated significant corrosion prevention efficiencies, suggesting applications in materials science and engineering to enhance the longevity and durability of metals Yıldırım & Cetin, 2008.
Environmental and Analytical Applications
A study by Houdier et al. (2000) introduced a new fluorescent probe for sensitive detection of carbonyl compounds in environmental water samples. The probe, based on a derivative of N-(3-sulfonylamino-propyl)-acetamide, demonstrated enhanced sensitivity and specificity for detecting aldehydes and ketones, showcasing the compound's utility in environmental monitoring and analytical chemistry Houdier et al., 2000.
Neuroprotective Effects
Research on N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide (DM-9384) by Sakurai et al. (1989) investigated its effects on learning and memory in rats, indicating potential neuroprotective and cognitive-enhancing properties. This study contributes to the understanding of the compound's therapeutic potential in neurodegenerative diseases and cognitive disorders Sakurai et al., 1989.
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(5-oxopyrrolidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-19-11-4-3-9(5-12(11)20-2)6-14(18)16-10-7-13(17)15-8-10/h3-5,10H,6-8H2,1-2H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKIVYMOQCXUNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2CC(=O)NC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-N-(5-oxopyrrolidin-3-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-({4-[(Morpholin-4-yl)methyl]piperidin-1-yl}methyl)-3-azatricyclo[4.2.1.0^{2,5}]nonan-4-one](/img/structure/B2667199.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(methylsulfanyl)benzamide](/img/structure/B2667202.png)
![ethyl 3-pyrrolidin-1-yl-7,8-dihydropyrido[4,3-c]pyridazine-6(5H)-carboxylate](/img/structure/B2667203.png)


![2-[(4-Fluorophenyl)sulfonyl]ethanol](/img/structure/B2667209.png)
![3-(4-chlorobenzyl)-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2667210.png)





![7-(6-(4-benzylpiperidin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2667222.png)